
Benzenamine, 2,6-diethynyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,6-diethynyl-4-nitro- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of benzenamine (aniline) with ethynyl groups at the 2 and 6 positions and a nitro group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-diethynyl-4-nitro- typically involves multi-step organic reactions. One common method is the nitration of 2,6-diethynylaniline.
Industrial Production Methods
Industrial production of Benzenamine, 2,6-diethynyl-4-nitro- may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,6-diethynyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (Fe/HCl) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of meta-substituted derivatives.
Applications De Recherche Scientifique
Benzenamine, 2,6-diethynyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,6-diethynyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,6-dimethyl-4-nitro-: Similar structure but with methyl groups instead of ethynyl groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains dimethylamino groups instead of ethynyl groups.
Nitrobenzene: A simpler compound with only a nitro group attached to the benzene ring.
Uniqueness
Benzenamine, 2,6-diethynyl-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct chemical and physical properties. The ethynyl groups enhance the compound’s reactivity and potential for forming complex structures, while the nitro group contributes to its electron-withdrawing characteristics and potential biological activity.
Propriétés
Numéro CAS |
716380-66-4 |
|---|---|
Formule moléculaire |
C10H6N2O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2,6-diethynyl-4-nitroaniline |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h1-2,5-6H,11H2 |
Clé InChI |
CEJWTEZAXXRWHB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1N)C#C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


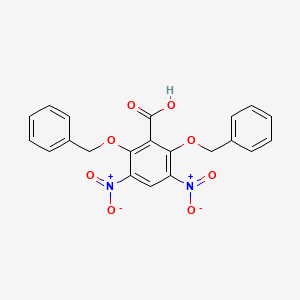
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
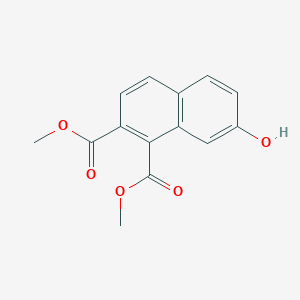




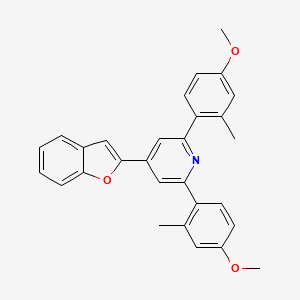
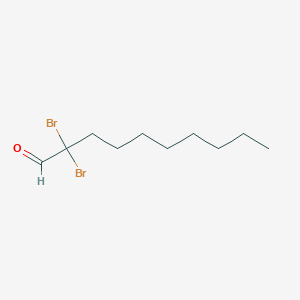
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

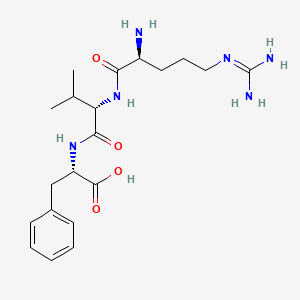
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)

